

Isowogonin vs Wogonin structural isomer differences

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Compound of Interest

Compound Name: 5,8-Dihydroxy-7-methoxyflavone

CAS No.: 4431-47-4

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Structural Isomerism: Wogonin vs. Isowogonin An In-Depth Technical Guide for Drug Discovery & Phytochemical Analysis[1] Executive Summary

Wogonin and Isowogonin are monomethylated derivatives of the flavone backbone norwogonin (5,7,8-trihydroxyflavone). While they share the molecular formula $C_{16}H_{12}O_5$, their distinct methylation patterns on the A-ring dictate profound differences in bioactivity and chemical reactivity.

- Wogonin (5,7-dihydroxy-8-methoxyflavone): A potent anti-inflammatory and anti-neoplastic agent with low antioxidant capacity due to the steric and electronic blockade of the C-8 position.[1]
- Isowogonin (**5,8-dihydroxy-7-methoxyflavone**): A structural isomer characterized by a free C-8 hydroxyl group, conferring superior antioxidant potential but altered kinase inhibitory profiles.[1]

This guide delineates the structural logic, separation protocols, and mechanistic implications of these isomers for researchers in medicinal chemistry and pharmacognosy.

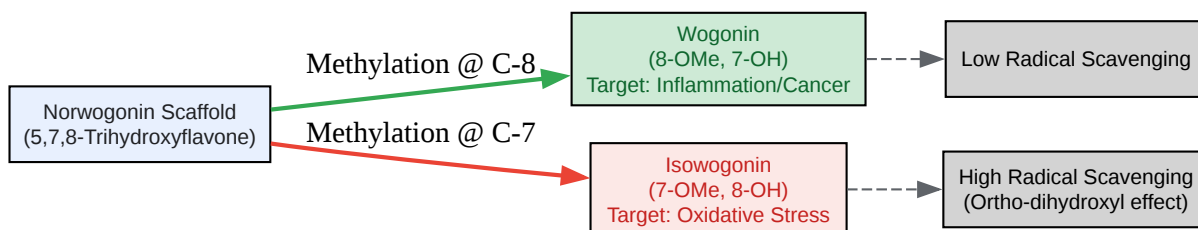
Chemical Structure & Isomerism

The core difference lies in the regiochemistry of methylation on the 5,7,8-trihydroxyflavone scaffold.

Structural Comparison Table

Feature	Wogonin	Isowogonin
IUPAC Name	5,7-dihydroxy-8-methoxy-2-phenylchromen-4-one	5,8-dihydroxy-7-methoxy-2-phenylchromen-4-one
Methylation Site	C-8 (8-OMe)	C-7 (7-OMe)
Free Hydroxyls	C-5, C-7	C-5, C-8
A-Ring Proton	H-6 (Singlet)	H-6 (Singlet)
Key Bioactivity	Anti-cancer (CDK9/NF- κ B inhibition)	Antioxidant (ROS Scavenging)
Chelation Potential	High (C-5 OH + C-4 Carbonyl)	Very High (C-5 OH + C-4 Carbonyl + C-8 OH)

Structural Visualization (DOT Diagram)



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Figure 1: Divergent methylation pathways of the Norwogonin scaffold leading to functional isomerism.[1]

Pharmacological Profiles: Structure-Activity Relationship (SAR)

The position of the methoxy group is not merely cosmetic; it fundamentally alters the molecule's interaction with biological targets.

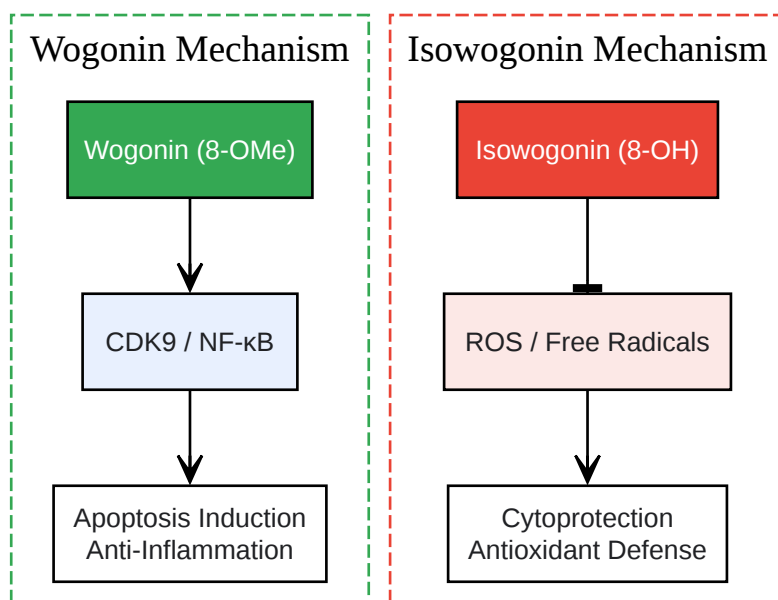
Wogonin: The Anti-Inflammatory Specialist

- Mechanism: Wogonin lacks a C-8 hydroxyl group.[1] The C-8 methoxy group provides steric bulk that fits into specific hydrophobic pockets of kinases such as CDK9 and PI3K/Akt.[1]
- Pathway: It suppresses NF- κ B activation by inhibiting the phosphorylation of the inhibitory subunit I κ B α .
- Key Utility: High specificity for cancer cells (inducing apoptosis) with minimal toxicity to normal cells.

Isowogonin: The Antioxidant Specialist

- Mechanism: Isowogonin possesses a C-8 hydroxyl group.[1][2] In conjunction with the C-5 hydroxyl, this creates an electronic environment highly favorable for electron donation.
- ROS Scavenging: The presence of the C-8 OH allows Isowogonin to scavenge superoxide anions () and DPPH radicals significantly more effectively than Wogonin.[1]
- Key Utility: Neuroprotection against oxidative stress; potential mitigation of mitochondrial dysfunction.

Comparative Signaling Pathway



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Figure 2: Distinct pharmacological pathways driven by the C-8 substituent.

Experimental Protocols: Isolation & Identification

Distinguishing these isomers requires precise analytical techniques due to their identical molecular weight (284.26 g/mol).

HPLC Separation Protocol

Because of the structural similarity, standard C18 columns may show overlapping peaks. A gradient elution with methanol/acidified water is recommended.

- Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5 μ m, 4.6 \times 250 mm).
- Mobile Phase:
 - Solvent A: 0.1% Formic Acid in Water.
 - Solvent B: Methanol (or Acetonitrile).
- Gradient:

- 0–10 min: 40% B → 50% B.
- 10–20 min: 50% B → 70% B.
- 20–25 min: 70% B (Isocratic).
- Detection: UV at 275 nm (Band II) and 325 nm (Band I).
- Retention Logic: Wogonin (8-OMe) is typically more hydrophobic than Isowogonin (8-OH) due to the masking of the hydroxyl group, often resulting in a longer retention time for Wogonin.[1]

NMR Identification (The Gold Standard)

Nuclear Magnetic Resonance (NMR) provides the definitive structural proof.

Nucleus	Wogonin (8-OMe)	Isowogonin (7-OMe)	Differentiation Logic
^1H NMR (H-6)	Singlet, δ ~6.30 ppm	Singlet, δ ~6.45 ppm	The H-6 proton environment shifts based on the adjacent substituent (OH vs OMe).[1]
^1H NMR (OMe)	Singlet, δ ~3.85 ppm	Singlet, δ ~3.90 ppm	Slight shift; requires comparison with standard.
^{13}C NMR (C-8)	~127-129 ppm	~125-130 ppm	The carbon bearing the OMe (Wogonin) vs OH (Isowogonin) will show distinct chemical shifts.[1]
HMBC	OMe protons correlate to C-8	OMe protons correlate to C-7	Definitive Proof: Long-range coupling connects the methyl protons to the specific ring carbon.[1]

Protocol: HMBC Verification

- Dissolve 5 mg of isolated compound in 0.5 mL DMSO-d₆.
- Run a standard ¹H-NMR to locate the OMe peak (~3.8 ppm).[1]
- Run an HMBC (Heteronuclear Multiple Bond Correlation) experiment.
- Analysis:
 - If the OMe protons correlate to a carbon signal at ~150-155 ppm (oxygenated aromatic carbon C-7), it is Isowogonin.[1]
 - If the OMe protons correlate to a carbon signal at ~128-130 ppm (oxygenated aromatic carbon C-8), it is Wogonin.[1]

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